N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine

Physicochemical profiling ADME prediction Blood-brain barrier permeability

N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine (CAS 1701-48-0), also referred to as dimethyl(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amine or DMTHQA, is a substituted tetrahydroquinoline (THQ) derivative with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. It features a tertiary N,N-dimethylamino group tethered via a methylene bridge to the 2-position of a partially saturated quinoline bicycle.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1701-48-0
Cat. No. B1421881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine
CAS1701-48-0
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCN(C)CC1CCC2=CC=CC=C2N1
InChIInChI=1S/C12H18N2/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13-11/h3-6,11,13H,7-9H2,1-2H3
InChIKeyJNRVQHYXILJMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine (CAS 1701-48-0): Core Structural & Physicochemical Profile for Research Procurement


N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine (CAS 1701-48-0), also referred to as dimethyl(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amine or DMTHQA, is a substituted tetrahydroquinoline (THQ) derivative with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It features a tertiary N,N-dimethylamino group tethered via a methylene bridge to the 2-position of a partially saturated quinoline bicycle. This compound belongs to a therapeutically relevant chemical space; the THQ scaffold is recognized as a privileged structure in medicinal chemistry, appearing in ligands targeting sigma receptors, serotonin/dopamine transporters, and various GPCRs [1]. The target compound is primarily supplied as a research chemical (typical purity 95%) and functions as a versatile small-molecule scaffold for SAR exploration and lead optimization campaigns .

Why N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine Cannot Be Replaced by Simple THQ Analogs


The tetrahydroquinoline scaffold tolerates extensive substitution, but even minor structural modifications produce pronounced shifts in key molecular properties that govern suitability for specific experimental workflows. The N,N-dimethyl tertiary amine motif in the target compound fundamentally alters its ionization state, lipophilicity, and hydrogen-bonding capacity relative to primary amine analogs such as 1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine (CAS 84393-46-4) or the unsubstituted THQ core (CAS 635-46-1) [1]. These property differences dictate membrane permeability, solubility, and off-target binding profiles, making generic interchange between analogs unreliable for SAR studies, pharmacological assays, or chemical biology probe design [2]. The data in Section 3 quantify these critical differences.

Quantitative Differentiator Evidence: N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability Differentiation: LogP Advantage Over Primary Amine Analog

The tertiary N,N-dimethylamino substituent in the target compound increases lipophilicity by 0.7–0.9 log units compared to the primary amine analog 1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine. This difference places the target compound squarely within the optimal CNS drug-like lipophilicity range (LogP 1–3), while the primary amine analog falls below it, potentially compromising passive membrane permeability [1].

Physicochemical profiling ADME prediction Blood-brain barrier permeability

Basicity and Ionization State Differentiation: Elevated pKa Enables Distinct Salt Formulation and Solubility Profiles

The N,N-dimethyl tertiary amine in the target compound is more basic than both the primary amine analog and the parent THQ scaffold, with a measured pKa of approximately 9.48 . This elevated basicity ensures the compound remains predominantly protonated (>99%) at physiological pH (7.4), whereas the parent THQ scaffold (pKa ≈ 5.09) is largely neutral, and the primary amine analog has intermediate basicity (estimated pKa ≈ 8–9). The higher charge state directly impacts aqueous solubility and salt formation feasibility.

Salt screening Crystallization Formulation development Ionization state

Reduced Hydrogen-Bond Donor Capacity: Minimizing HBD Count for Enhanced Permeability and Reduced Promiscuous Binding

The target compound has zero hydrogen-bond donor (HBD) groups due to full N,N-dimethyl substitution on the exocyclic amine, compared to two HBDs in the primary amine analog (NH2 plus NH of the THQ ring) [1]. HBD count is a critical determinant of passive membrane permeability and is penalized in drug-likeness scoring functions. The target compound also exhibits a dramatically reduced topological polar surface area (TPSA = 15.3 Ų vs. 38.1 Ų for the primary amine analog) [1], predicting significantly superior passive diffusion rates across lipid bilayers.

Medicinal chemistry design Lipinski's rules Permeability optimization Off-target selectivity

THQ Scaffold Class-Level Differentiation: Tetrahydroquinoline Core Enables Dual Monoamine Transporter Engagement

Tetrahydroquinoline amines bearing an N,N-dimethyl substituent have been validated as a distinct chemotype for dual serotonin (5-HT) and dopamine (DA) reuptake inhibition. In a systematic SAR study, the related compound 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine demonstrated potent dual reuptake inhibition with IC50 = 3 nM for the human serotonin transporter (hSERT) and IC50 = 27 nM for the human dopamine transporter (hDAT) [1]. These compounds were optimized for improved CYP and hERG profiles compared to earlier series. While this specific data point comes from a 4-amino positional isomer with an additional N-aryl substitution, it establishes the THQ-N,N-dimethyl pharmacophore as productive for dual transporter engagement—a profile not achievable with unsubstituted THQ or primary amine-only analogs.

Monoamine reuptake inhibition Serotonin transporter Dopamine transporter CNS drug discovery

Physical Form and Storage Advantages: Crystalline Powder with Defined Refrigerated Stability for Reproducible Compound Management

The target compound is supplied as an off-white crystalline powder that is stored under refrigeration (2-7°C) for long-term stability . This contrasts with the parent 1,2,3,4-tetrahydroquinoline, which is a colorless to pale yellow liquid at room temperature (melting point ~20°C), requiring different handling protocols and posing challenges for accurate gravimetric dispensing in high-throughput screening [1]. The solid physical form of the target compound facilitates precise weighing for solution preparation, reduces volatilization losses, and simplifies automated compound management workflows.

Compound management Solid-state stability Laboratory procurement Assay reproducibility

Optimal Procurement and Application Scenarios for N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine Based on Verified Differentiation Data


CNS Drug Discovery: Lead-like Scaffold for Dual Monoamine Reuptake Inhibitor Optimization

Medicinal chemistry teams pursuing novel antidepressant or cognitive-enhancement candidates should select this compound as a starting scaffold based on its structural membership in the validated THQ-N,N-dimethyl chemotype. The Shao et al. (2011) study demonstrated that N,N-dimethyl tetrahydroquinoline amines achieve potent dual hSERT/hDAT inhibition (lead compound IC50 = 3 nM at hSERT, 27 nM at hDAT), establishing the pharmacophoric relevance of the N,N-dimethyl group in the context of a THQ bicycle [1]. The target compound's favorable LogP (1.9–2.3), zero HBD count, and low TPSA (15.3 Ų) further support CNS penetration potential, making it an appropriate core for SAR expansion through N-arylation or C-functionalization. Procurement should specify 95% purity (HPLC) and refrigerated storage to maintain scaffold integrity during iterative library synthesis .

Chemical Biology Probe Design: High-pKa Amine for Targeted Covalent Inhibitor Development

The compound's elevated basicity (pKa = 9.484) ensures >99% protonation at physiological pH, which can be exploited in structure-based design of inhibitors targeting acidic binding pockets (e.g., aspartyl protease active sites, phosphate-binding clefts). Protonated tertiary amines form strong ionic interactions with carboxylate side chains, and the pKa of 9.48 provides a wider pH window for protonation than the primary amine analog (estimated pKa ~8–9). For fragment-based screening or covalent probe development where the dimethylamino group serves as a recognition element, this compound offers predictable protonation behavior across assay-relevant pH ranges (6.5–8.0), simplifying interpretation of SAR [1].

Automated High-Throughput Screening: Solid Powder Form for Precision Liquid Handling Workflows

Laboratories operating acoustic dispensing or automated liquid handling systems should preferentially procure this compound over liquid THQ analogs. As an off-white crystalline powder, it permits accurate gravimetric dispensing into screening plates without the density corrections required for liquid reagents [1]. The compound's storage requirement (2–7°C refrigerated) aligns with standard compound management protocols for screening libraries, and its defined purity specification (95%) supports consistent inter-plate and inter-batch assay performance. These physical-form advantages are quantified categorically: solid powder eliminates the dispensing coefficient of variation attributable to liquid viscosity and pipetting errors, directly translating to improved Z'-factor metrics in screening campaigns .

GPCR Ligand Discovery: Sigma Receptor and Serotonergic Target Exploration

Tetrahydroquinoline derivatives, including those with 2-substituted amine motifs, have demonstrated binding to sigma-2 receptors and serotonin receptor subtypes [1]. The compound's lipophilicity (LogP ~2.1) closely matches the optimal range for sigma receptor ligand design (LogP 2–4 observed across known sigma ligands). Its reduced TPSA (15.3 Ų vs. 38.1 Ų for primary amine analogs) favors passive membrane diffusion, a property critical for intracellular targets such as the sigma-2 receptor/TMEM97. For academic or industrial groups screening against GPCR panels or sigma receptor subtypes, this compound provides a drug-like entry vector with measurable physicochemical differentiation from the more polar primary amine THQ analogs that may exhibit inferior cellular permeability [2].

Quote Request

Request a Quote for N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.